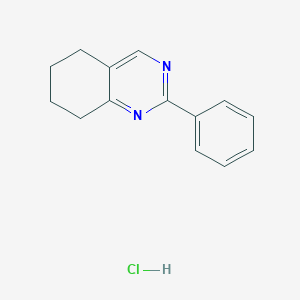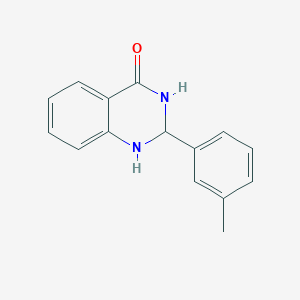
2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona es un compuesto orgánico que pertenece a la familia de las quinazolinonas. Este compuesto presenta una estructura central de quinazolinona con un sustituyente metilfenil (m-tolil) en la posición 2. Las quinazolinonas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(m-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común incluye la reacción de derivados del ácido antranílico con isocianatos o carbodiimidas, seguido de la ciclación para formar el núcleo de quinazolinona. Las condiciones de reacción a menudo implican calentamiento y el uso de solventes como etanol o ácido acético.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. También se pueden emplear catalizadores y sistemas automatizados para optimizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(m-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden producir derivados de dihidroquinazolinona.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el núcleo de la quinazolinona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones, incluidos ambientes ácidos o básicos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinazolinona, mientras que las reacciones de sustitución pueden introducir grupos alquilo, arilo u otros grupos funcionales en el núcleo de la quinazolinona.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico para diversas enfermedades debido a sus diversas actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de otros compuestos relevantes a nivel industrial.
Mecanismo De Acción
El mecanismo de acción de 2-(m-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir o activar enzimas, receptores u otras proteínas, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas, ejerciendo así efectos antiinflamatorios o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
2-Fenilquinazolin-4(1H)-ona: Estructura similar pero con un grupo fenilo en lugar de un grupo metilfenilo.
2-(p-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona: Estructura similar pero con un grupo para-tolil en lugar de un grupo meta-tolil.
2-(o-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona: Estructura similar pero con un grupo orto-tolil en lugar de un grupo meta-tolil.
Singularidad
2-(m-Tolyl)-2,3-dihidroquinazolin-4(1H)-ona es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La posición del grupo metilo en el anillo fenilo (posición meta) puede afectar la interacción del compuesto con los objetivos moleculares y su perfil farmacológico general.
Propiedades
Número CAS |
83800-93-5 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) |
Clave InChI |
IZRZUJFPYGNHRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



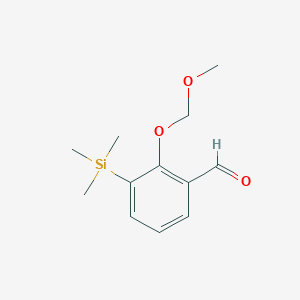
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
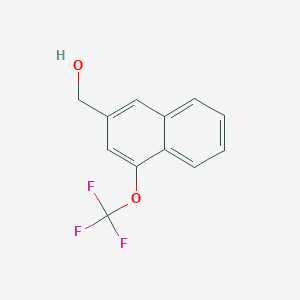
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
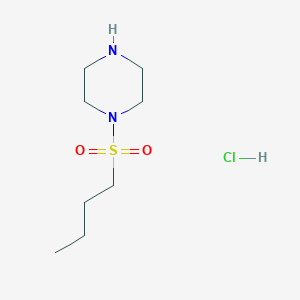
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)


![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
